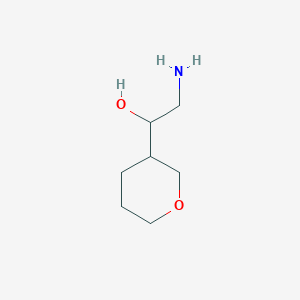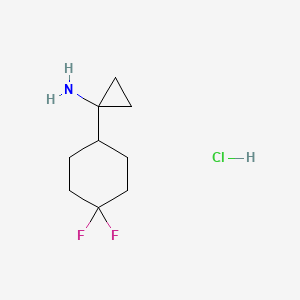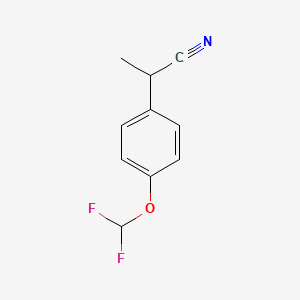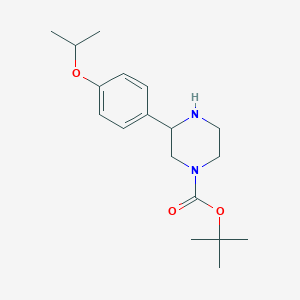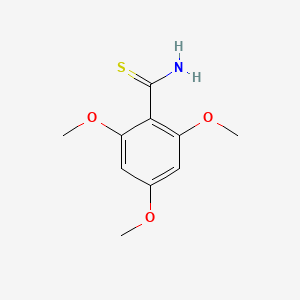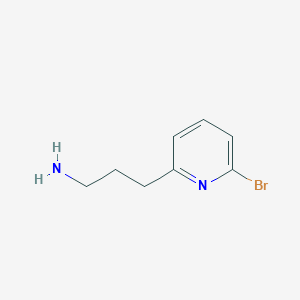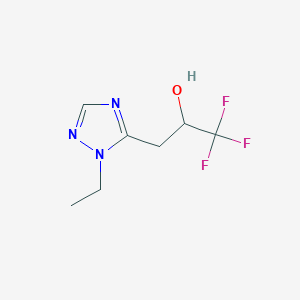
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol is a chemical compound that features a triazole ring, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with a trifluoromethyl ketone under basic conditions. The reaction proceeds through nucleophilic addition of the triazole to the ketone, followed by reduction to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropane.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-N-methylmethanamine
- 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in medicinal chemistry for drug development.
Properties
Molecular Formula |
C7H10F3N3O |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H10F3N3O/c1-2-13-6(11-4-12-13)3-5(14)7(8,9)10/h4-5,14H,2-3H2,1H3 |
InChI Key |
ZMWGUVWNOWUGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
